N-(tert-Butyl)hydroxylamine acetate

Catalog No.
S680893
CAS No.
253605-31-1
M.F
C6H15NO3
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(tert-Butyl)hydroxylamine acetate

CAS Number

253605-31-1

Product Name

N-(tert-Butyl)hydroxylamine acetate

IUPAC Name

acetic acid;N-tert-butylhydroxylamine

Molecular Formula

C6H15NO3

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C4H11NO.C2H4O2/c1-4(2,3)5-6;1-2(3)4/h5-6H,1-3H3;1H3,(H,3,4)

InChI Key

QGYZLVSWEOXOFT-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(C)(C)NO

Canonical SMILES

CC(=O)O.CC(C)(C)NO

Glutamate Uptake Inhibition

One of the primary research areas for t-BuHA is its ability to inhibit the uptake of glutamate, a major excitatory neurotransmitter in the brain. Studies have shown that t-BuHA can block glutamate transporters, potentially impacting neuronal activity and influencing research on neurological disorders.

Antiviral Properties

Research suggests that t-BuHA can inhibit the replication of influenza virus in human cells. This effect is believed to be linked to its ability to block glutamate uptake, which the virus may utilize for its replication process. Further studies are needed to explore the potential of t-BuHA as an antiviral agent.

Antioxidant Activity

t-BuHA exhibits antioxidant properties, which can be beneficial in various research applications. When reacted with hydrochloric acid, it forms compounds with antioxidant capabilities. Additionally, studies have shown its protective effect against oxidative stress in yeast cells. This property allows researchers to investigate its potential applications in protecting cells from damage caused by free radicals.

Other Potential Applications

Emerging research suggests that t-BuHA may have additional uses in scientific research. These include:

  • Biodiesel and Urine Sample Antioxidant: t-BuHA's antioxidant properties might be applicable for preserving biodiesel fuels and urine samples during storage.
  • Cell Lysis in Microdialysis Probes: Researchers are exploring the potential of t-BuHA for lysing (breaking open) cells in microdialysis probes, a technique used to analyze various biological fluids.

N-(tert-Butyl)hydroxylamine acetate is an organic compound with the chemical formula C6_6H15_{15}NO3_3. It belongs to the class of hydroxylamines, which are characterized by the presence of a hydroxylamine functional group (-NH2_2OH). This compound is notable for its stability and reactivity, making it useful in various chemical applications. The acetate moiety contributes to its solubility and interaction with other chemical species, enhancing its utility in synthetic chemistry and biological studies.

The primary mechanism of action of tBuHA revolves around its ability to inhibit glutamate uptake. Glutamate is a neurotransmitter involved in excitatory signaling in the nervous system. tBuHA disrupts the transport of glutamate into cells, potentially affecting neuronal activity [].

Additionally, research suggests that tBuHA might interfere with the influenza virus's ability to utilize host cell machinery for replication, potentially by affecting glutamate signaling pathways within the infected cells []. More research is needed to fully elucidate the mechanism behind this antiviral effect.

  • Hydrolysis: When treated with water, it can hydrolyze to form N-(tert-butyl)hydroxylamine and acetic acid.
  • Acid-Base Reactions: It reacts with strong acids, such as hydrochloric acid, producing salts that may exhibit antioxidant properties .
  • Oxidation Reactions: This compound can act as a reducing agent in various oxidation-reduction reactions due to the presence of the hydroxylamine group.

N-(tert-Butyl)hydroxylamine acetate has demonstrated biological activity, particularly as an antioxidant. It protects cells from oxidative stress and has been studied for its potential protective effects against conditions such as macular degeneration by safeguarding retinal pigment epithelial cells from iron overload . Its biological relevance extends to its role in various metabolic pathways and potential therapeutic applications.

The synthesis of N-(tert-Butyl)hydroxylamine acetate typically involves the following methods:

  • From N-tert-butylhydroxylamine: This method includes reacting N-tert-butylhydroxylamine with acetic anhydride or acetic acid under controlled conditions to form the acetate derivative.
  • Oxidation of Imine Precursors: Starting from N-tert-butylamine, one can react it with aldehydes to form imines, which are subsequently oxidized to produce hydroxylamines. The final step involves acetylation .

N-(tert-Butyl)hydroxylamine acetate finds applications in various fields:

  • Chemical Synthesis: Utilized as a reagent in organic synthesis for the preparation of amines and other nitrogen-containing compounds.
  • Antioxidant Studies: Investigated for its protective effects against oxidative damage in biological systems.
  • Pharmaceutical Research: Explored for potential applications in drug development due to its biological activity.

Interaction studies involving N-(tert-Butyl)hydroxylamine acetate focus on its ability to interact with various biomolecules and metal ions. These interactions can influence cellular processes and provide insights into its mechanism of action as an antioxidant. Studies have shown that it may modulate oxidative stress responses in cells, contributing to its protective effects against cellular damage .

N-(tert-Butyl)hydroxylamine acetate shares structural similarities with other hydroxylamines, which can be compared based on their functional groups and biological activities. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
N-Isopropylhydroxylamine hydrochlorideC4_4H12_{12}ClNOHigher similarity index; used in similar applications
N-Ethylhydroxylamine hydrochlorideC4_4H10_{10}ClNOLower molecular weight; different substituent effects
N-Cyclohexylhydroxylamine hydrochlorideC6_6H13_{13}ClNOBulkier structure; distinct reactivity patterns

N-(tert-Butyl)hydroxylamine acetate is unique due to its tert-butyl group, which enhances stability and solubility compared to other hydroxylamines. Its specific antioxidant properties and potential therapeutic applications further distinguish it within this class of compounds.

UNII

2VMZ1ZD667

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

253605-31-1

Wikipedia

Tert-butylhydroxylamine acetate

Dates

Modify: 2023-08-15

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